molecular formula C21H19F2N5O B6535729 N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049305-02-3

N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6535729
CAS No.: 1049305-02-3
M. Wt: 395.4 g/mol
InChI Key: NTOSNIAIZXTKTM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core linked to a pyridazine ring substituted with a 4-fluorophenyl group. The 2-fluorophenyl moiety attached to the carboxamide nitrogen enhances its binding affinity to biological targets, such as enzymes or receptors, through hydrophobic and electrostatic interactions .

The compound’s uniqueness lies in its dual fluorophenyl substituents (2-fluoro on the carboxamide and 4-fluoro on pyridazine) and the pyridazine-piperazine scaffold, which collectively influence solubility, metabolic stability, and target engagement .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O/c22-16-7-5-15(6-8-16)18-9-10-20(26-25-18)27-11-13-28(14-12-27)21(29)24-19-4-2-1-3-17(19)23/h1-10H,11-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOSNIAIZXTKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring linked to a pyridazine moiety, which is further substituted with fluorophenyl groups. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an inhibitor or modulator, affecting various cellular pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression or anxiety.
  • Receptor Modulation : The structural components allow for binding to various receptors, including serotonin and dopamine receptors, which are critical in psychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
MAO-B InhibitionIC50 = 0.013 µM
CytotoxicityIC50 values ranging from 27.05 µM (T3) to 120.6 µM (T6)
Antiparasitic ActivityEC50 = 0.064 µM for modified derivatives

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study evaluated the compound's derivatives for their ability to inhibit monoamine oxidase (MAO), with notable findings that certain substitutions significantly enhanced inhibitory potency against MAO-B. The most potent derivative exhibited an IC50 value of 0.013 µM, indicating strong potential for treating mood disorders related to monoamine metabolism .
  • Cytotoxic Effects : In vitro studies using L929 fibroblast cells revealed that while some derivatives caused cell death at higher concentrations, others like T6 showed no cytotoxic effects at tested doses, suggesting a favorable safety profile for further development .
  • Antiparasitic Potential : The compound has also been evaluated for its antiparasitic activity against Plasmodium falciparum, with modifications leading to improved efficacy (EC50 as low as 0.064 µM). This highlights its potential application in treating malaria .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the fluorophenyl and pyridazine rings significantly influence biological activity:

  • Fluorine Substitution : Enhances lipophilicity and receptor binding affinity.
  • Pyridazine Variants : Different substitutions on the pyridazine ring can either increase or decrease enzyme inhibition potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridazine vs. Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Biological Activity
Target Compound Pyridazine 2-Fluorophenyl (carboxamide), 4-fluorophenyl (pyridazine) Anti-cancer (preliminary)
N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide Pyrimidine 3-Fluorophenyl, pyridin-2-ylamino Unspecified (structural focus)
Piperazine-Carboxamide Derivatives with Halogen Substituents
Compound Name Substituents Molecular Formula Key Findings
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide 3-Cl, 4-F on phenyl; 6-Me on pyridazine C₁₈H₁₆ClF₂N₅O Enhanced metabolic stability due to chloro-fluoro substitution
N-(2-fluorophenyl)-4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide 2-F on phenyl; trimethylpyrazole on pyridazine C₂₀H₂₀FN₇O Improved π-π stacking from pyrazole, but reduced solubility

Key Insight : Chloro-fluoro substituents (e.g., ) may enhance target selectivity, while bulky groups like trimethylpyrazole () can hinder membrane permeability.

Functional Group Modifications

Methoxy vs. Fluoro Substituents
Compound Name Functional Group Molecular Weight Activity
Target Compound 2-Fluorophenyl ~393.42 g/mol Anti-cancer
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 2-Methoxyphenyl ~422.5 g/mol Unspecified (structural focus)
Amino vs. Methyl Substituents on Heterocycles
Compound Name Heterocycle Substituent Impact
Target Compound 4-Fluorophenyl (pyridazine) Enhances hydrophobic interactions
N-(4-fluorophenyl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide 6-Methylpyridin-2-ylamino (pyridazine) Introduces hydrogen-bonding via amino group

Key Insight: Amino groups () can improve water solubility but may reduce blood-brain barrier penetration.

Pharmacological and Chemical Profiles

Binding Affinity and Selectivity

  • Target Compound : Dual fluorophenyl groups optimize binding to kinase domains (hypothesized) via halogen bonds .
  • N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide : Chloro substituent increases affinity for ATP-binding pockets in kinases .

Pharmacokinetic Properties

  • Target Compound : Moderate solubility due to fluorophenyl hydrophobicity; t₁/₂ ~6 hours (rodent models) .
  • N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide: Morpholine group improves solubility but reduces plasma protein binding .

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